FAM hydrazide, 5-isomer
Description
Contextualization within the Fluorescein (B123965) Dye Family and Its Derivatives
Fluorescein is an organic compound and a foundational member of the xanthene dye family, known for its strong fluorescence. nih.govwikipedia.org This family includes a variety of derivatives created through chemical modifications to the basic fluorescein structure. nih.gov These modifications can alter the dye's fluorescence characteristics, such as emission wavelength, intensity, and photostability, tailoring them for specific scientific applications. nih.gov
Common derivatives include fluorescein isothiocyanate (FITC), which reacts with amine groups, and carboxyfluoresceins (FAM), which are often used for labeling peptides and oligonucleotides. blogspot.comwikipedia.org FAM hydrazide, 5-isomer, is a specific iteration of a carboxyfluorescein derivative where a hydrazide functional group is attached. lumiprobe.combroadpharm.com This positions it as a carbonyl-reactive probe within the broader family of fluorescein-based labeling reagents. lumiprobe.comblogspot.com
Table 1: Key Properties of this compound
| Property | Value |
| Molecular Formula | C21H15N2ClO6 lunanano.ca |
| Molecular Weight | 392.36 g/mol bioacts.com |
| Excitation Maximum | 492 nm bioacts.comlunanano.ca |
| Emission Maximum | 517-520 nm broadpharm.comlunanano.ca |
| Extinction Coefficient | ≥ 59,000 cm⁻¹M⁻¹ bioacts.com |
| Quantum Yield | 0.9 - 0.93 broadpharm.comlunanano.ca |
| Solubility | Soluble in DMF, DMSO, ethanol (B145695) broadpharm.combioacts.comlunanano.ca |
| Appearance | Yellow Solid bioacts.com |
Historical Development and Evolution of Hydrazide-Based Fluorescent Labels
The use of fluorescent probes in biological research has a long history, with the development of various reactive chemistries to label specific biomolecules. While early methods focused on labeling abundant functional groups like amines and thiols, the need for more specific and controlled labeling strategies grew. biomol.com This led to the exploration of other reactive moieties, including hydrazides.
Hydrazide-containing dyes emerged as valuable tools for modifying biomolecules that contain or can be modified to contain aldehyde or ketone groups. biomol.com A key application involves the periodate (B1199274) oxidation of carbohydrates, such as those found on glycoproteins and nucleic acids, to generate aldehyde groups. lumiprobe.combiomol.com These aldehydes can then be specifically targeted by fluorescent hydrazides. lumiprobe.com This approach provides a method for site-selective modification, for instance, at the 3'-terminus of RNA. biomol.comoup.com Over time, a variety of fluorophores, including rhodamines and cyanines, have been derivatized with hydrazide groups, expanding the palette of available tools for biological imaging. medchemexpress.euresearchgate.net
Significance of Hydrazide Functionality in Bio-orthogonal and Chemoselective Bioconjugation
The hydrazide group is of particular importance in the realms of bio-orthogonal and chemoselective chemistry. Bio-orthogonal reactions are those that can occur in a living system without interfering with native biochemical processes. biosyn.comacs.org Chemoselective ligation refers to the reaction of two functional groups with mutual and unique reactivity, allowing for specific conjugation in a complex environment. google.comthermofisher.com
The reaction between a hydrazide and an aldehyde or ketone to form a hydrazone bond is a prime example of a chemoselective ligation. biosyn.comrsc.org This reaction is highly specific and can be performed under physiological conditions. google.com The resulting hydrazone bond is relatively stable, making it suitable for labeling applications. rsc.org
This specific reactivity allows researchers to introduce aldehyde or ketone groups into biomolecules as "handles" and then use hydrazide-functionalized probes like this compound, for targeted labeling. google.com This strategy has been employed for various applications, including the modification of cell surfaces and the quantification of enzyme activity. google.comrsc.org The bio-orthogonal nature of the hydrazide-aldehyde reaction ensures that the fluorescent probe only attaches to the intended target, minimizing off-target labeling and providing a clear signal. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O6/c22-23-19(26)10-1-4-14-13(7-10)20(27)29-21(14)15-5-2-11(24)8-17(15)28-18-9-12(25)3-6-16(18)21/h1-9,24-25H,22H2,(H,23,26)/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLTXRWYPNRWBS-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N[NH3+])C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N2O6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Regioisomeric Purity of Fam Hydrazide, 5 Isomer
Synthetic Pathways for the Preparation of Fluorescein (B123965) Hydrazide Core Structures
The foundational structure for FAM hydrazide is carboxyfluorescein. The synthesis of carboxyfluorescein typically involves a Friedel-Crafts acylation reaction between a substituted phthalic anhydride (B1165640) and resorcinol (B1680541). iajps.comresearchgate.net The standard method for producing the mixed-isomer 5(6)-carboxyfluorescein (B613776) involves the condensation of 1,2,4-benzenetricarboxylic anhydride (trimellitic anhydride) with two equivalents of resorcinol. chemicalbook.comtamu.edu This reaction is often catalyzed by zinc chloride or a strong acid like methanesulfonic acid, which also serves as a dehydrating solvent. researchgate.netiscientific.org The reaction mixture is typically heated, for instance at 85°C for 24 hours, to drive the condensation and subsequent cyclization to form the xanthene core of the fluorescein molecule. chemicalbook.comthieme-connect.com
Once the carboxyfluorescein is obtained, it can be converted to the corresponding hydrazide. However, a more direct route to a fluorescein hydrazide core involves the reaction of fluorescein's lactone ring with hydrazine (B178648) hydrate (B1144303). iajps.com This reaction opens the spirolactone ring to form a stable hydrazide. nih.gov A common procedure involves refluxing fluorescein with an excess of hydrazine hydrate in a solvent like methanol (B129727) or ethanol (B145695) for several hours. iajps.comnih.gov The resulting fluorescein hydrazide can then be purified, often by precipitation and washing. While this method is effective for creating a generic fluorescein hydrazide, it does not incorporate the carboxyl group necessary for the "FAM" designation.
Therefore, the synthesis of FAM hydrazide requires starting with carboxyfluorescein. The carboxylic acid group of 5-carboxyfluorescein (B1664652) can be activated (e.g., using carbodiimides) to react with hydrazine, forming the desired FAM hydrazide, 5-isomer. chemicalbook.com This approach is favored for creating conjugates and specific derivatives. anaspec.com
Methodologies for Achieving Regioisomeric Control: Specific Synthesis of the 5-Isomer
The condensation of trimellitic anhydride with resorcinol non-selectively attacks the two non-equivalent carbonyl groups of the anhydride, leading to a mixture of 5-carboxyfluorescein and 6-carboxyfluorescein (B556484), often in a near 1:1 ratio. tamu.eduthieme-connect.com Achieving regioisomeric purity is paramount for applications where precise molecular geometry is critical. Since directing the synthesis to a single isomer is exceptionally difficult, the primary strategy involves the separation of the isomers from the mixture.
Several effective methodologies have been developed for the multigram separation of these isomers. One prominent method involves the differential solubility of protected intermediates. acs.org In this approach, the crude mixture of 5- and 6-carboxyfluorescein is heated in pivalic anhydride to form their respective dipivalate esters. acs.org The different steric and electronic properties of these dipivalate isomers allow for their separation.
Another successful strategy involves fractional crystallization using methanesulfonic acid adducts. tamu.edu When methanesulfonic acid is used as the solvent for the initial condensation, it also forms adducts with the resulting carboxyfluorescein isomers. tamu.eduiscientific.org These adducts, 5-carboxyfluorescein methanesulfonic acid (2a) and 6-carboxyfluorescein methanesulfonic acid (2b), exhibit different crystallization behaviors in specific solvent systems. tamu.eduthieme-connect.com For example, compound 2b (the 6-isomer adduct) can be preferentially crystallized from a methanol/hexane mixture, while compound 2a (the 5-isomer adduct) can be subsequently crystallized from the mother liquor using an ethanol/hexane system. tamu.eduthieme-connect.com This method has been shown to produce both isomers with over 98% purity. tamu.edu
Minimizing 6-isomer contamination is a direct result of the efficiency of the separation technique employed. The key is to exploit the subtle physicochemical differences between the protected 5- and 6-isomers.
In the pivalate (B1233124) ester method, the 6-carboxyfluorescein dipivalate selectively forms an insoluble salt with hindered amines like diisopropylamine (B44863) in an ethanol solution. acs.org This salt precipitates out of the solution, leaving the 5-isomer dipivalate in the mother liquor. nih.govfigshare.com The 5-isomer can then be isolated by acidifying the remaining solution. acs.org This procedure is reported to be highly efficient for separating the two positional isomers, with NMR analysis indicating an isomeric purity of >95% for each isolated isomer. acs.org
For the fractional crystallization method using methanesulfonic acid adducts, repeated recrystallizations are the primary tool for reducing cross-contamination. tamu.edu For instance, after an initial crystallization from methanol/hexane to isolate the 6-isomer adduct, the mother liquors are concentrated and recrystallized two times from ethanol/hexanes to yield the 5-isomer adduct with high purity (>98%). tamu.eduthieme-connect.com The success of this minimization strategy relies on careful control of solvent composition and temperature.
Purification Techniques for High-Purity this compound for Research Applications
After the successful separation of the 5-carboxyfluorescein precursor, final purification is essential to ensure the high purity required for sensitive research applications. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose. tamu.eduresearchgate.net
Reverse-phase HPLC (RP-HPLC) is typically used, employing a C18 column. tamu.eduresearchgate.net The mobile phase often consists of a buffer, such as sodium phosphate, and an organic modifier like methanol or acetonitrile. acs.orgnih.gov Isocratic or gradient elution can be used to achieve optimal separation from any remaining 6-isomer and other synthetic impurities. acs.org Detection is commonly performed using UV absorbance at wavelengths around 260 nm and 495 nm, the latter being near the absorbance maximum of fluorescein. researchgate.netcaymanchem.com
Other chromatographic techniques, such as column chromatography on silica (B1680970) gel or cellulose (B213188) ion exchange chromatography, can also be employed. iscientific.orgnih.govnih.gov For hydrazide compounds specifically, purification might involve steps like precipitation in cold brine followed by repeated washing to remove unreacted hydrazine and other water-soluble impurities. The final, purified this compound is often obtained as a crystalline solid. broadpharm.com
Chemical Characterization of Synthetic Intermediates and Final Product Purity
The identity and purity of the synthetic intermediates and the final this compound product are confirmed using a combination of spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure.
¹H NMR: For carboxyfluorescein isomers, the aromatic region of the ¹H NMR spectrum is diagnostic, showing distinct patterns for the 5- and 6-isomers that allow for the assessment of isomeric purity. tamu.edu In the final hydrazide product, characteristic peaks for the aromatic protons of the xanthene core appear, typically in the δ 6.5–7.9 ppm range. iajps.com The protons of the hydrazide group itself (NH-NH₂) can also be identified. mdpi.com
¹³C NMR: This technique provides information about the carbon framework. A key signal is the spiro carbon of the xanthenone core, which appears around δ 65 ppm. wum.edu.pk The various aromatic and carbonyl carbons provide a fingerprint for the molecule, confirming its structure. mdpi.comwum.edu.pk
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is used to confirm the exact molecular weight of the synthesized compounds, further validating their identity. rsc.orgmdpi.com For example, the [M+H]⁺ ion for fluorescein hydrazide is observed at m/z 347.0796. iajps.com
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify key functional groups. For hydrazides, characteristic stretching vibrations include the C=O (amide) band around 1630-1650 cm⁻¹ and the N-H stretch near 3300 cm⁻¹. jcsp.org.pk
The table below summarizes the key characterization data for 5-carboxyfluorescein, a direct precursor to this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₂O₇ | nih.govscbt.com |
| Molecular Weight | 376.3 g/mol | nih.govscbt.com |
| Appearance | Crystalline solid | caymanchem.com |
| Excitation Maximum | ~492 nm | caymanchem.combiomol.com |
| Emission Maximum | ~518 nm | caymanchem.com |
| ¹H NMR | Shows distinct aromatic signals differentiating it from the 6-isomer. | tamu.edu |
| ¹³C NMR | Shows characteristic signals for spiro carbon and aromatic carbons. | wum.edu.pk |
| Purity (Post-Separation) | >95% - 98% | tamu.eduacs.org |
Molecular Mechanism of Hydrazide Carbonyl Bioconjugation Mediated by Fam Hydrazide, 5 Isomer
Detailed Reaction Kinetics and Thermodynamics of Hydrazone Formation
The formation of a hydrazone from FAM hydrazide, 5-isomer, and a carbonyl compound is a reversible equilibrium reaction. The kinetics and thermodynamics are governed by the specific structures of the reactants and the reaction conditions.
Kinetics: The rate of hydrazone formation is influenced by several factors. The reaction is generally fastest at mildly acidic pH, typically around 4.5. ljmu.ac.uk This is because the reaction mechanism involves a rate-limiting dehydration of a carbinolamine intermediate, a step that is catalyzed by acid. nih.gov However, at very low pH, the hydrazide itself becomes protonated, which reduces its nucleophilicity and slows the initial attack on the carbonyl. The rate is also dependent on the electrophilicity of the carbonyl group; aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity. Computational studies on similar hydrazone exchange reactions suggest that the lowest energy barrier pathway involves the protonation of the hydrazone nitrogen before the attack of the incoming hydrazide. ljmu.ac.uk The presence of neighboring groups that can stabilize transition states through hydrogen bonding can also lead to significant rate enhancements. ljmu.ac.uk
Thermodynamics: Hydrazone formation is an equilibrium process, and the stability of the resulting conjugate is a key thermodynamic consideration. The equilibrium constants for hydrazone formation are typically in the range of 10⁴–10⁶ M⁻¹, indicating a strong favorability for the product under optimal conditions. nih.gov The stability of the hydrazone is influenced by electronic factors in the vicinity of the C=N linkage. nih.gov For instance, pyridyl-containing hydrazones can be stabilized in their Z configuration through an intramolecular hydrogen bond. acs.org While specific thermodynamic parameters (ΔH, TΔS) for the reaction of this compound are not extensively documented, studies on analogous systems, such as pyridoxal-5-phosphate hydrazones, have been performed using calorimetry to determine these values. researchgate.net
Factors Influencing Hydrazone Formation Kinetics
| Factor | Effect on Reaction Rate | Mechanism |
|---|---|---|
| pH | Optimal in mildly acidic range (e.g., pH 4.5-5.5) | Balances the need for carbonyl activation (acid catalysis) and hydrazide nucleophilicity (less protonation). ljmu.ac.uk |
| Carbonyl Structure | Aldehydes react faster than ketones | Aldehydes are more electrophilic and less sterically hindered. nih.gov |
| Aniline Catalysis | Accelerates reaction | Aniline acts as a nucleophilic catalyst, forming a more reactive Schiff base intermediate. nih.govacs.org |
| Neighboring Groups | Can enhance rates | Groups capable of hydrogen bonding can stabilize the transition state, lowering the activation energy. ljmu.ac.uk |
Role of pH and Solvent Environment on Reaction Efficiency and Hydrazone Stability
The efficiency of the conjugation reaction and the stability of the resulting hydrazone bond are critically dependent on the pH and the solvent system.
Reaction Efficiency: The reaction between hydrazides and aldehydes proceeds efficiently at a pH of 5 to 7. thermofisher.com The optimal pH for hydrazone formation is a compromise. A mildly acidic environment (pH ~4.5-6.0) is required to catalyze the dehydration of the carbinolamine intermediate. nih.govljmu.ac.uk However, if the pH is too low, the hydrazide becomes excessively protonated, losing its nucleophilic character and hindering the initial attack on the carbonyl group. nih.gov For many bioconjugation applications, the reaction is performed in aqueous buffers to maintain the native conformation of the biomolecule. lumiprobe.com The addition of a catalyst, most commonly aniline, can significantly accelerate the rate of hydrazone formation at neutral pH, making the reaction more efficient under physiological conditions. nih.govacs.org
Hydrazone Stability: The hydrazone bond, while sufficiently stable for most labeling applications, is susceptible to hydrolysis, particularly under acidic conditions. thermofisher.comaxispharm.comresearchgate.net The hydrolysis is acid-catalyzed, meaning the bond becomes less stable as the pH drops. nih.gov Conversely, the stability increases as the pH approaches neutrality. researchgate.net In a direct comparison of isostructural conjugates, the hydrolysis of an oxime was found to be nearly 1000-fold slower than that of a simple hydrazone, highlighting the greater stability of the oxime linkage. nih.gov The solvent environment also plays a role; for example, studies have shown that aromatic hydrazones are relatively stable in phosphate-buffered saline (PBS) but can degrade rapidly in biological media like plasma. researchgate.net
Pre-oxidation Strategies for Generating Reactive Carbonyl Moieties on Biomolecules
Since aldehydes and ketones are relatively rare in native biomolecules, strategies are required to introduce these reactive carbonyl groups site-specifically. thermofisher.com This is most commonly achieved by the oxidation of specific functional groups on proteins or carbohydrates.
A widely used method for introducing aldehydes into biomolecules is the periodate (B1199274) oxidation of cis-diol groups found in carbohydrate moieties of glycoproteins, polysaccharides, and antibodies. lumiprobe.comlumiprobe.comthermofisher.com This reaction utilizes a mild oxidizing agent, such as sodium periodate (NaIO₄), which specifically cleaves the carbon-carbon bond between two adjacent hydroxyl groups (vicinal diols) to create two reactive aldehyde groups. thermofisher.comnih.gov
The reaction conditions can be carefully controlled to achieve selectivity. For example, treating glycoproteins with a low concentration of periodate (e.g., 1 mM) at low temperatures (0-4°C) primarily oxidizes sialic acid residues, which are often located at the termini of glycan chains. thermofisher.comnih.gov Higher concentrations of periodate will affect other sugar groups as well. thermofisher.com This method is highly effective for labeling cell surface glycoproteins, where the generated aldehydes can be targeted by membrane-impermeant hydrazide probes like FAM hydrazide. thermofisher.comnih.gov After oxidation, the reaction is typically quenched, for instance with sodium thiosulfate, before introducing the hydrazide reagent. acs.org
Conditions for Periodate Oxidation of Glycoproteins
| Parameter | Condition | Purpose/Outcome |
|---|---|---|
| Reagent | Sodium Periodate (NaIO₄) | Oxidizes vicinal diols to aldehydes. thermofisher.com |
| Concentration | 1-10 mM | Low concentrations (1 mM) selectively target sialic acids; higher concentrations oxidize other sugars. thermofisher.com |
| pH | ~5.5 | Optimal pH for the oxidation reaction while maintaining protein integrity. acs.org |
| Temperature | 0-4°C | Minimizes potential side reactions and damage to biomolecules. |
| Reaction Time | ~1 hour in the dark | Sufficient time for oxidation while protecting light-sensitive reagents. acs.org |
Enzymatic methods provide a milder and often more specific alternative to chemical oxidation for generating carbonyl groups. thermofisher.comnih.gov These techniques leverage the high substrate specificity of enzymes to modify particular residues on a biomolecule.
One prominent example is the use of galactose oxidase (GAO) . This copper-dependent enzyme specifically catalyzes the oxidation of the C6 hydroxyl group of terminal D-galactose and N-acetyl-D-galactosamine (GalNAc) residues to generate an aldehyde. thermofisher.comnih.gov This method is particularly useful for labeling cell-surface glycoproteins without compromising cell integrity, as the reaction conditions are very mild. thermofisher.com
Another powerful enzymatic approach involves the formylglycine-generating enzyme (FGE) . FGE recognizes a specific consensus peptide sequence (CxPxR) and oxidizes the cysteine residue within this "aldehyde tag" to a Cα-formylglycine residue. nih.govoup.com This aldehyde can then be specifically labeled with a hydrazide probe. This technique allows for the site-specific introduction of a reactive carbonyl group onto virtually any recombinant protein by genetically encoding the short aldehyde tag. oup.com
Periodate Oxidation of 1,2-Diols in Sugars and Glycoconjugates
Analysis of Hydrazone Bond Stability in Various Biological and Buffer Conditions
The stability of the hydrazone bond is a critical parameter that dictates its suitability for different applications, from cellular imaging to in vivo diagnostics. While considered semi-permanent, the bond is reversible and its stability is highly dependent on the surrounding environment. broadpharm.commedchemexpress.eu
pH Dependence: The primary factor governing hydrazone stability is pH. The bond is subject to acid-catalyzed hydrolysis, meaning it becomes progressively less stable in acidic environments. nih.govresearchgate.net Studies comparing various glycoconjugates have shown that all are increasingly stable as the pH approaches neutrality. researchgate.net For example, the half-life of a particular hydrazide-based glycoconjugate could be as short as a few hours at pH 4 but extend to hundreds of days at pH 6. researchgate.net In general, hydrazone linkages are significantly less stable than oxime linkages, which can be up to 1000-fold more resistant to hydrolysis under similar conditions. nih.gov
Stability in Biological Media: The stability of hydrazones in simple buffers like PBS can be misleading when considering in vivo applications. Several studies have shown that aromatic hydrazones undergo rapid degradation in plasma from various species, while remaining relatively stable in PBS. researchgate.net This increased degradation in plasma is attributed to catalysis by both low molecular weight compounds and proteins (such as albumin) present in the biological matrix. researchgate.net This highlights that the in vivo half-life of a hydrazone-linked conjugate may be significantly shorter than predicted from simple buffer stability experiments, which has major implications for the design of drug delivery systems or long-term tracking agents. researchgate.net
Illustrative Half-lives of Hydrazone and Hydroxylamine Glycoconjugates at 37°C
| Conjugate Type | Sugar Moiety | pH 4.0 | pH 5.0 | pH 6.0 |
|---|---|---|---|---|
| p-Toluenesulfonyl Hydrazone | Xylose | 3.1 h | 35 h | 300 days |
| p-Toluenesulfonyl Hydrazone | Glucose | 15 h | 150 h | >300 days |
| p-Toluenesulfonyl Hydrazone | N-Acetylglucosamine | 40 h | >300 days | >300 days |
| N-Methylhydroxylamine | Xylose | 14 days | 140 days | >300 days |
Data adapted from a study on various glycoconjugates to illustrate the profound effect of pH and conjugate structure on stability. researchgate.net Note: These are not values for this compound, but represent the general behavior of such linkages.
Spectroscopic and Photophysical Principles Underlying Fam Hydrazide, 5 Isomer Functionality
Fundamental Principles of Fluorescence: Absorption, Excitation, and Emission Processes
5-Carboxyfluorescein (B1664652) (5-FAM) hydrazide, 5-isomer, is a derivative of the widely used fluorescein (B123965) dye, engineered for the labeling of biomolecules. lumiprobe.comlunanano.ca Its fluorescence is governed by the principles of absorption, excitation, and emission. The process begins when the molecule absorbs a photon of light, causing an electron to transition from its ground state (S0) to a higher energy singlet excited state (S1, S2, etc.). nih.gov This absorption is most efficient at the molecule's absorption maximum (λabs). nih.gov For FAM hydrazide, 5-isomer, the excitation maximum is approximately 492-494 nm. lumiprobe.comlunanano.cabroadpharm.combioacts.com
Following excitation, the molecule rapidly relaxes to the lowest vibrational level of the S1 state through internal conversion and vibrational relaxation, a non-radiative process. From this relaxed excited state, the molecule can return to the ground state by emitting a photon of light. This emitted light is known as fluorescence. Due to the energy loss during relaxation in the excited state, the emitted photon has lower energy and thus a longer wavelength (λem) than the absorbed photon. This difference between the excitation and emission maxima is known as the Stokes shift. bocascientific.comuclan.ac.uk The emission maximum for this compound is typically observed around 517-520 nm. lumiprobe.comlunanano.cabroadpharm.com
Factors Influencing Fluorescence Quantum Yield and Brightness in Conjugated Systems
The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φ), which is the ratio of the number of photons emitted to the number of photons absorbed. nih.gov A high quantum yield is a desirable characteristic for a fluorescent probe, as it contributes to a brighter signal. atto-tec.com this compound, exhibits a high fluorescence quantum yield, reported to be around 0.9 to 0.93. lumiprobe.comlunanano.cabroadpharm.com
The brightness of a fluorophore is a product of its molar extinction coefficient (ε) and its fluorescence quantum yield. nih.govatto-tec.com The molar extinction coefficient represents the molecule's ability to absorb light at a specific wavelength. nih.gov For this compound, the extinction coefficient is approximately 74,000-75,000 L·mol⁻¹·cm⁻¹. lumiprobe.comlunanano.cabroadpharm.com The combination of a high extinction coefficient and a high quantum yield makes FAM and its derivatives like FAM hydrazide bright and sensitive fluorescent labels. bioacts.combioactsbms.com
Several factors related to the conjugated system of the fluorophore influence these properties. The extensive π-electron system of the xanthene core in fluorescein is fundamental to its strong absorption and fluorescence in the visible spectrum. nih.gov Modifications to this conjugated system can alter the spectral properties and quantum yield.
Photostability and Photobleaching Characteristics in Advanced Imaging Modalities
Photostability, the ability of a fluorophore to resist photochemical destruction upon exposure to excitation light, is a critical parameter for fluorescence microscopy, particularly in advanced imaging techniques that require prolonged or intense illumination. bocascientific.commdpi.com The primary cause of photobleaching, the irreversible loss of fluorescence, is photooxidation. bocascientific.com When a fluorophore enters an excited triplet state, it can react with molecular oxygen to produce reactive oxygen species, which can then chemically damage the fluorophore and other nearby molecules. nih.gov
While fluorescein and its derivatives like FAM are known for their high brightness, they can be susceptible to photobleaching. bocascientific.com The design of the fluorophore and the surrounding chemical environment are key determinants of its photostability. mdpi.com For demanding applications such as single-molecule imaging or long-term live-cell imaging, strategies to mitigate photobleaching are often employed. These can include the use of antifade reagents or the selection of more inherently photostable dyes. bocascientific.comacs.org The development of "self-healing" fluorophores, which incorporate photostabilizers directly into their structure, is an active area of research to improve photostability. acs.org
Spectral Properties Relevant to Multiplexed Fluorescent Detection Schemes
Multiplexed fluorescence detection involves the simultaneous use of multiple fluorophores to label different targets within the same sample. A key requirement for successful multiplexing is the ability to distinguish the signals from each fluorophore. This is achieved by selecting dyes with well-separated excitation and emission spectra. nih.gov
FAM hydrazide, with its excitation and emission maxima in the blue-green region of the spectrum (Ex/Em ~492/517 nm), is often used in combination with other dyes that emit in the yellow, red, or near-infrared regions. lumiprobe.combioacts.comdanaher.com For instance, it can be paired with red-emitting dyes like rhodamine derivatives (e.g., TAMRA) or cyanine (B1664457) dyes (e.g., Cy5). bioacts.comdanaher.comgoogle.com The relatively narrow emission spectrum of FAM contributes to minimizing spectral overlap, or "crosstalk," with other channels. nih.gov
Influence of Local Environment and Conjugation on Fluorophore Performance
The photophysical properties of a fluorophore like FAM hydrazide can be significantly influenced by its immediate chemical environment. bocascientific.comucl.ac.uk Factors such as solvent polarity, pH, and the nature of its conjugation to a target molecule can alter its fluorescence characteristics. bocascientific.comucl.ac.uknih.gov
Effects of Linker Chemistry and Steric Hindrance
The hydrazide group in this compound, serves as a reactive handle for covalent attachment to molecules containing aldehyde or ketone groups. lumiprobe.combioacts.commedchemexpress.com The chemistry of the linker that connects the fluorophore to its target can impact the fluorophore's performance. nih.gov For instance, the length and flexibility of the linker can affect the fluorophore's mobility and its potential interactions with the target molecule or the local environment.
Steric hindrance, or the spatial arrangement of atoms, can also play a role. mdpi.comacs.orgaxispharm.com If the linker or the conjugation site on the target molecule restricts the fluorophore's ability to adopt its optimal conformation, its quantum yield may be reduced. Conversely, strategic placement of bulky groups can sometimes enhance stability. mdpi.comaxispharm.com The hydrazone bond formed by the reaction of the hydrazide with an aldehyde or ketone is generally stable, but its stability can be influenced by the local chemical environment, including pH. nih.govmdpi.com
Quenching Mechanisms and Mitigation Strategies
Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore. bocascientific.com Quenching can occur through various mechanisms, including Förster Resonance Energy Transfer (FRET), static quenching, and dynamic (collisional) quenching. google.comrsc.org
FRET occurs when an excited donor fluorophore transfers its energy non-radiatively to a nearby acceptor molecule. This process is highly distance-dependent and requires spectral overlap between the donor's emission and the acceptor's absorption. google.com
Static quenching happens when the fluorophore forms a non-fluorescent complex with a quencher molecule in the ground state. rsc.org
Dynamic quenching results from collisions between the excited fluorophore and a quencher molecule. rsc.org
In the context of bioconjugation, quenching can be a significant issue. For example, if multiple FAM molecules are labeled in close proximity on a peptide or protein, they can form intramolecular dimers that lead to self-quenching. mdpi.com The rigidity of the molecular scaffold can influence the extent of this self-quenching. mdpi.com
Mitigation strategies for quenching often involve optimizing the labeling density to avoid close proximity of fluorophores. mdpi.com Additionally, understanding the local environment can help predict and potentially avoid quenching interactions. For instance, the presence of certain amino acid residues or metal ions near the conjugated fluorophore could lead to quenching. nih.gov In some applications, quenching is intentionally utilized, as seen in the design of "turn-on" fluorescent probes where fluorescence is initially quenched and then restored upon interaction with a specific target. bioacts.comnih.gov
Table of Spectroscopic Properties for this compound
| Property | Value | Source(s) |
| Excitation Maximum (λex) | 492-494 nm | lumiprobe.comlunanano.cabroadpharm.combioacts.com |
| Emission Maximum (λem) | 517-520 nm | lumiprobe.comlunanano.cabroadpharm.com |
| Molar Extinction Coefficient (ε) | 74,000-75,000 L·mol⁻¹·cm⁻¹ | lumiprobe.comlunanano.cabroadpharm.com |
| Fluorescence Quantum Yield (Φ) | 0.9-0.93 | lumiprobe.comlunanano.cabroadpharm.com |
Advanced Research Applications of Fam Hydrazide, 5 Isomer in Chemical Biology and Biomedical Sciences
Glycobiology Applications: Labeling of Glycoproteins and Polysaccharides
One of the most prominent applications of 5-FAM hydrazide is in glycobiology for the fluorescent labeling of carbohydrates, including polysaccharides and the glycan portions of glycoproteins. lumiprobe.combiotium.com The core strategy involves the chemical modification of sugar residues to introduce carbonyl groups, which are the targets for the hydrazide dye.
This is commonly achieved through periodate (B1199274) oxidation. lumiprobe.comlumiprobe.com Sodium periodate (NaIO₄) specifically cleaves the bond between adjacent carbon atoms that each have a hydroxyl group (a 1,2-diol or vicinal diol), a feature inherent to sugar structures. lumiprobe.com This oxidation reaction converts these diols into two aldehyde groups. lumiprobe.comnih.gov These newly formed, reactive aldehydes can then be covalently tagged with 5-FAM hydrazide. lumiprobe.comnih.gov This method is an efficient way to label glycoproteins, such as antibodies, as well as complex polysaccharides. lumiprobe.comlumiprobe.com
Detection and Imaging of Specific Glycan Structures
Once labeled with 5-FAM hydrazide, glycans can be detected and visualized using fluorescence-based techniques. nih.gov This enables the study of glycan distribution and expression on cells and tissues. The reaction provides a means to identify glycoproteins in gels after electrophoresis, a method known as the Periodic acid-Schiff (PAS) reaction, but with a fluorescent output. nih.gov
This chemical reporter strategy allows for the imaging of glycans in various biological contexts. pnas.org For instance, by metabolically incorporating sugars containing a ketone group into cellular glycans, researchers can create chemical targets for hydrazide probes, enabling the visualization of glycan trafficking and localization in living cells. researchgate.netresearchgate.net The high sensitivity of fluorescence detection makes it possible to identify even small quantities of glycoproteins. nih.gov
Three-Dimensional Imaging Systems for Polysaccharide Staining (e.g., PAFhy Staining)
A novel and powerful application of 5-FAM hydrazide is in advanced three-dimensional (3D) imaging of tissues. nih.gov Researchers have developed a specific staining method called PAFhy (Periodic acid-FAM hydrazide) staining, which is based on the principles of the classic PAS stain but adapted for fluorescence microscopy. nih.govnih.gov
In a notable study, PAFhy staining was combined with tissue-clearing techniques to perform 3D imaging of the complex architecture of the human colorectal mucosa. nih.govnih.gov This approach, termed PAFhy-3D, provided clear and detailed visualization of the intestinal crypts. nih.gov The study demonstrated that PAFhy-3D imaging could reveal abnormal architectural changes in the crypts of tissues from patients with ulcerative colitis. nih.gov It also allowed for the 3D visualization of neutrophil distribution in areas of inflammation, such as in cryptitis and crypt abscesses. nih.gov
Furthermore, the high-resolution 3D images obtained through PAFhy staining were used to train a deep learning-based system for the automated diagnosis and differentiation of inflammatory bowel diseases, achieving high accuracy. nih.govnii.ac.jp This highlights the potential of PAFhy staining as a next-generation tool for both experimental and clinical histopathology. nih.gov
Protein Labeling and Functionalization via Carbonyl Chemistry
Beyond glycobiology, 5-FAM hydrazide is a valuable reagent for the specific labeling and functionalization of proteins through reactions with aldehyde or ketone groups. lumiprobe.comnih.gov This carbonyl-specific chemistry allows for more targeted modifications compared to more common methods that target abundant amine or thiol groups. nih.gov
Strategies for Introducing Aldehyde/Ketone Groups onto Proteins
To utilize hydrazide chemistry for protein labeling, a carbonyl group must first be present or introduced into the protein of interest. Several sophisticated strategies have been developed for this purpose.
| Strategy | Description | Key Features | Source |
| Periodate Oxidation | Vicinal diols on the carbohydrate moieties of glycoproteins are oxidized with sodium periodate to generate aldehydes. | Targets glycosylation sites. Useful for antibodies, as glycosylation often occurs away from the antigen-binding region. | lumiprobe.comlumiprobe.com |
| Genetically Encoded Aldehyde Tag | A specific peptide sequence (e.g., LCxPxR) is engineered into the protein. The Formylglycine-Generating Enzyme (FGE) recognizes this tag and converts the cysteine residue into an aldehyde-bearing formylglycine (FGly). | Allows for site-specific, stoichiometric labeling at a predetermined location on the protein. | nih.govpnas.org |
| N-terminal Modification | Methods such as transimination or periodate oxidation can be used to introduce an aldehyde or ketone at the N-terminus of a protein. | Provides a single, specific site for labeling at one end of the polypeptide chain. | nih.gov |
The aldehyde tag method is particularly powerful as it enables the site-specific installation of a unique chemical handle into recombinant proteins expressed in both bacterial and mammalian cells. pnas.org This allows for precise chemical modification with hydrazide-functionalized reagents like 5-FAM hydrazide without altering native amino acid side chains. nih.govpnas.org
Applications in Protein Localization and Interaction Studies
The ability to fluorescently label a protein at a specific site is crucial for studying its behavior within the complex cellular environment. researchgate.net Attaching 5-FAM hydrazide to a protein enables its visualization by fluorescence microscopy, providing information on its subcellular localization and dynamics. researchgate.net
Furthermore, labeled proteins are instrumental in studying protein-protein interactions. thermofisher.com For example, a protein labeled with 5-FAM hydrazide can be used as a "bait" in pull-down assays to identify its binding partners from a cell lysate. The fluorescent tag allows for the easy detection of the bait protein and any associated "prey" proteins. Site-specific labeling ensures that the fluorescent probe does not interfere with the protein's interaction domains, which is a critical consideration for obtaining meaningful biological data. nih.govresearchgate.net These methods are vital for mapping the complex protein interaction networks, or "interactomes," that govern cellular processes. thermofisher.com
Oligonucleotide Labeling for Molecular Probes and Hybridization Assays
Fluorescently labeled oligonucleotides are essential tools for detecting specific DNA and RNA sequences in a variety of applications, including real-time PCR, fluorescence in situ hybridization (FISH), and microarray analysis. bocascientific.combioactsbms.com While phosphoramidite (B1245037) chemistry is a standard method for labeling synthetic oligonucleotides at the 5' or 3' end, 5-FAM hydrazide offers an alternative route by targeting introduced carbonyl groups. biosearchtech.comthermofisher.com
A key method for introducing the necessary aldehyde functionality is the periodate oxidation of the 3'-terminal ribose in RNA. thermofisher.com The vicinal diol at the 2' and 3' positions of the ribose sugar is susceptible to cleavage by sodium periodate, which creates a reactive dialdehyde (B1249045) at the 3'-end. This aldehyde can then be efficiently coupled to 5-FAM hydrazide. thermofisher.com Another approach involves the chemical modification of cytidine (B196190) residues using bisulfite, which can create a reactive site for coupling to hydrazide probes. thermofisher.com
Once labeled, these oligonucleotides serve as highly specific molecular probes. thermofisher.comgoogle.com In hybridization assays, the probe binds to its complementary target sequence. The attached FAM fluorophore provides a detectable signal, allowing for the quantification and localization of the target nucleic acid within a sample. google.comnih.gov
Development of Fluorescent Probes for Specific Biological Targets and Metabolites
FAM hydrazide, 5-isomer, serves as a pivotal tool in the development of fluorescent probes for the specific detection and visualization of biological targets and metabolites. medchemexpress.commedchemexpress.com Its core functionality lies in the reactive hydrazide group attached to the fluorescein (B123965) (FAM) fluorophore. medchemexpress.eumedchemexpress.com This hydrazide moiety readily undergoes a chemoselective reaction with aldehyde and ketone functional groups, forming a stable hydrazone bond. medchemexpress.eulumiprobe.com This reaction is spontaneous under neutral pH conditions, resulting in a durable covalent linkage between the bright green fluorescent dye and the target molecule. lumiprobe.com
The primary application of this chemistry is in the labeling of biomolecules that either naturally contain or can be modified to contain carbonyl groups. lumiprobe.comlunanano.ca A prominent example is the labeling of glycoproteins and polysaccharides. lumiprobe.com These complex carbohydrates contain 1,2-diol structures that can be chemically oxidized using reagents like sodium periodate. This oxidation process cleaves the bond between the diols and generates two aldehyde groups, which then become available for conjugation with FAM hydrazide. lumiprobe.com This method has proven to be an efficient strategy for fluorescently labeling glycoproteins, including antibodies, for various immunodetection assays. lumiprobe.com
Beyond large biomolecules, this compound can also be used to create probes for smaller metabolites and protein carbonyl derivatives, expanding its utility in chemical biology. lunanano.camedchemexpress.com The inherent nucleophilicity of the hydrazide group allows for highly selective labeling, minimizing off-target reactions within complex biological samples. oup.com Research has demonstrated the successful application of FAM hydrazide in staining polysaccharides within tissue sections, highlighting its specificity for carbohydrate-based structures. nih.gov The ability to tag these specific molecules enables researchers to track their distribution, localization, and dynamics within cellular and tissue contexts.
Integration with Advanced Microscopy and Imaging Techniques
The favorable spectral properties of this compound make it highly compatible with modern advanced microscopy and imaging techniques. As a derivative of fluorescein, it is a bright fluorophore with excitation and emission maxima typically around 492 nm and 519 nm, respectively. lunanano.cabioacts.com These characteristics align well with the standard 488 nm laser line found in a majority of fluorescence microscopes and flow cytometers, ensuring efficient excitation and bright signal detection. lumiprobe.combioacts.com Its spectral similarity to other common green dyes like Alexa Fluor 488 and Cy2 allows it to be used with standard filter sets, making it a convenient and accessible tool for many laboratories. bioacts.com
Confocal Fluorescence Microscopy for Cellular and Tissue Visualization
This compound is extensively used in conjunction with confocal fluorescence microscopy to achieve high-resolution visualization of labeled targets within cells and tissues. Confocal microscopy's ability to reject out-of-focus light allows for the creation of sharp, optically sectioned images of thick specimens, which is ideal for observing the precise subcellular localization of the fluorescently tagged molecules.
A notable study utilized this compound to specifically stain polysaccharides in human colonic mucosa. nih.gov Following the labeling procedure, confocal imaging revealed intense and specific staining of mucus within goblet cells, demonstrating the probe's efficacy in a complex tissue environment. nih.gov Such applications are critical for histopathological analysis, allowing for the detailed examination of cellular morphology and the distribution of specific biomarkers. sigmaaldrich.com Furthermore, the development of hydrazone-based photocages, which can be activated by light to release a fluorescent signal, opens up possibilities for precise sub-organelle imaging with confocal microscopy. nih.gov
Application in Tissue Clearing Methodologies for 3D Biological Reconstruction
The integration of this compound with tissue clearing techniques represents a significant advancement for three-dimensional (3D) biological imaging. Tissue clearing methods render opaque biological samples transparent, enabling deep-tissue imaging without the need for physical sectioning. This approach preserves the 3D integrity of the tissue architecture. nih.govresearchgate.netmdpi.com
Researchers have developed a novel staining method named PAFhy, which combines periodic acid oxidation with FAM hydrazide staining. nih.gov This PAFhy protocol was successfully used with CUBIC tissue-clearing reagents to perform 3D imaging of inflammatory bowel disease (IBD) tissues. nih.gov The technique allowed for the comprehensive visualization and quantitative analysis of the colonic crypt architecture, which is often distorted in IBD. nih.gov This combination of specific labeling with FAM hydrazide and whole-tissue clearing provides a powerful tool for 3D histopathology, offering unprecedented insights into the complex structural changes that occur during disease progression. nih.gov
Role in Biochemical Assays and High-Throughput Screening Platforms
The specific reactivity of the hydrazide functional group makes this compound a valuable reagent in various biochemical assays and high-throughput screening (HTS) platforms. oup.com Hydrazide-based chemistry provides a bioorthogonal handle for labeling and detecting specific molecules, which is a foundational element for developing robust screening assays. oup.commdpi.com
In the context of HTS, fluorescent probes are essential for generating signals that can be read quickly and sensitively by automated plate readers. acs.org For instance, fluorescently quenched peptide substrates incorporating a FAM donor fluorophore have been designed to screen for the activity of enzymes like proteases. researchgate.net In these assays, enzymatic cleavage of the substrate separates the FAM fluorophore from a quencher molecule, resulting in a detectable increase in fluorescence that is proportional to enzyme activity. This principle allows for the rapid screening of large libraries of potential enzyme inhibitors. researchgate.net
While direct reports on this compound in large-scale HTS are emerging, its utility is clear. It can be used to develop activity-based probes or to quantify metabolites and post-translational modifications (such as carbonylation) in a high-throughput format. The ability to synthesize libraries of hydrazide-hydrazone compounds and screen them for biological activity, such as enzyme inhibition, further underscores the role of this chemical scaffold in drug discovery and chemical biology research. mdpi.comacs.org
Comparative Research on this compound with Other Hydrazide-Based Fluorescent Dyes (e.g., Alexa Fluor Hydrazide, BDP FL Hydrazide, Cy Hydrazides)
The selection of a fluorescent hydrazide dye often depends on the specific requirements of the experiment, including desired brightness, photostability, spectral properties, and cost. This compound is frequently compared with other commercially available hydrazide dyes.
A comparative screening study that aimed to identify optimal probes for staining polysaccharides tested FAM hydrazide, Alexa Fluor 488 hydrazide, and BDP FL hydrazide. nih.gov The results indicated that both FAM hydrazide and Alexa Fluor 488 hydrazide provided intense staining of mucus in goblet cells, suggesting comparable performance in this application. nih.gov
Below is a comparative overview of FAM hydrazide with other common hydrazide dyes.
Interactive Data Table: Comparison of Hydrazide-Based Fluorescent Dyes
| Feature | This compound | Alexa Fluor 488 Hydrazide | BDP FL Hydrazide | Cy Hydrazides (e.g., Cy5) |
| Excitation Max (nm) | ~492-494 bioacts.combroadpharm.com | ~490-495 nih.govthermofisher.com | ~503 antibodies.com | Variable (e.g., ~646-656 for Cy5/iFluor 647) medchemexpress.euaatbio.com |
| Emission Max (nm) | ~517-520 lunanano.cabroadpharm.com | ~515-519 sigmaaldrich.comthermofisher.com | ~509 antibodies.com | Variable (e.g., ~662-670 for Cy5/iFluor 647) medchemexpress.euaatbio.com |
| Color | Green bioacts.com | Green thermofisher.com | Green lumiprobe.com | Far-Red / Near-Infrared medchemexpress.eu |
| Key Advantages | Cost-effective, good quantum yield, widely compatible with 488 nm lasers. lumiprobe.comlunanano.ca | Often considered brighter and more photostable than FAM. thermofisher.com Minimally charged variants exist to reduce non-specific binding. sigmaaldrich.com | High photostability and a quantum yield approaching 1.0, making it excellent for microscopy and fluorescence polarization. antibodies.comlumiprobe.com | Emission in the far-red spectrum minimizes autofluorescence from biological samples, ideal for sensitive detection and multicolor imaging. thermofisher.com |
| Considerations | More susceptible to photobleaching and pH changes compared to some modern dyes. thermofisher.com | Higher cost. Some variants carry a net negative charge which can cause non-specific interactions. sigmaaldrich.com | Different chemical structure (borondipyrromethene) may have different solubility and conjugation properties. lumiprobe.com | Fluorescence is not visible to the human eye and requires specialized detectors. thermofisher.com |
Alexa Fluor Hydrazides : The Alexa Fluor family, particularly Alexa Fluor 488, is often cited as a superior alternative to fluorescein (FAM) due to enhanced photostability and brightness. thermofisher.com However, FAM hydrazide remains a widely used and cost-effective option that performs well in many applications. nih.gov
BDP FL Hydrazide : This dye, based on a borondipyrromethene core, is known for its exceptional photostability and very high fluorescence quantum yield. antibodies.comlumiprobe.com It is an excellent choice for demanding imaging applications like single-molecule studies or fluorescence polarization assays where resistance to photobleaching is critical. lumiprobe.com
Cy Hydrazides : Dyes like Cy3, Cy5, and Cy7 are available as hydrazide conjugates and offer emission profiles spanning from the visible to the near-infrared (NIR) spectrum. medchemexpress.eu Cy5 hydrazide, for example, emits in the far-red region, which is highly advantageous for in vivo imaging or for use in samples with high levels of natural autofluorescence, as this background signal is much lower at longer wavelengths. aatbio.comthermofisher.com This makes Cy hydrazides essential for multicolor experiments where spectral separation from green dyes like FAM is required. medchemexpress.eu
Methodological Considerations and Experimental Design for Utilizing Fam Hydrazide, 5 Isomer
Optimization of Labeling Reaction Parameters: Reagent Concentration, pH, Temperature, and Reaction Time
The successful conjugation of FAM hydrazide, 5-isomer to biomolecules hinges on the careful optimization of several key reaction parameters. These include the concentration of the labeling reagent and the target biomolecule, the pH of the reaction buffer, the incubation temperature, and the duration of the reaction.
Reagent Concentration: The molar ratio of FAM hydrazide to the biomolecule is a critical factor influencing labeling efficiency. For protein labeling, a molar excess of the dye is generally recommended to achieve a satisfactory degree of labeling. For instance, a molar ratio of approximately 10:1 (5-FAM SE to protein) has been suggested as a starting point for optimization. medchemexpress.com It is also recommended to maintain a protein concentration of about 2 mg/mL to obtain optimal labeling. medchemexpress.com Lower protein concentrations can significantly reduce labeling efficiency. medchemexpress.commedchemexpress.com
pH: The pH of the reaction buffer plays a crucial role in the reactivity of both the FAM hydrazide and the target functional groups on the biomolecule. The reaction between a hydrazide and a carbonyl group (aldehyde or ketone) is spontaneous at a neutral pH. lumiprobe.com For labeling amines with succinimidyl esters, the reaction is strongly pH-dependent, with optimal conditions typically falling within the pH range of 7.5 to 8.5. ulab360.combocascientific.com Specifically for protein labeling with 5-FAM, a pH of 8.5 ± 0.5 is recommended. medchemexpress.commedchemexpress.com If the pH is below 8.0, it can be adjusted using 1 M sodium bicarbonate. medchemexpress.commedchemexpress.com The fluorescence of fluorescein (B123965) is also pH-sensitive and can be significantly quenched at a pH below 7.0. caymanchem.com
Temperature: Most conjugation reactions are effectively carried out at room temperature. bocascientific.com For instance, incubating the reaction mixture in a dark place at room temperature for 60 minutes has been described as a suitable condition. medchemexpress.commedchemexpress.com However, for certain labeling reactions, either elevated or reduced temperatures may be necessary to achieve the desired outcome. ulab360.combocascientific.com It's important to note that the fluorescence of some dyes can be temperature-dependent. nih.gov While FAM has been shown to be relatively stable across a range of temperatures at a high salt concentration, this can vary with different experimental conditions. nih.gov
Reaction Time: The duration of the incubation period is another parameter that requires optimization. A common starting point for labeling proteins is a 60-minute incubation at room temperature. medchemexpress.commedchemexpress.com However, the optimal reaction time can vary depending on the specific biomolecule and other reaction conditions. For example, in a novel staining method for 3D imaging, tissues were stained with FAM hydrazide for 2 to 3 days. nih.gov
Table 1: Recommended Starting Conditions for FAM Hydrazide Labeling
| Parameter | Recommended Value | Notes |
|---|---|---|
| Molar Ratio (Dye:Biomolecule) | ~10:1 for proteins medchemexpress.com | This should be optimized for each specific application. |
| Biomolecule Concentration | ~2 mg/mL for proteins medchemexpress.commedchemexpress.com | Lower concentrations can decrease labeling efficiency. medchemexpress.commedchemexpress.com |
| pH | Neutral for hydrazide-carbonyl reactions lumiprobe.com, 8.5 ± 0.5 for protein amine labeling medchemexpress.commedchemexpress.com | Fluorescein fluorescence is pH-sensitive. caymanchem.com |
| Temperature | Room temperature medchemexpress.commedchemexpress.combocascientific.com | May require adjustment for specific applications. ulab360.combocascientific.com |
| Reaction Time | 60 minutes for proteins medchemexpress.commedchemexpress.com | Can range from minutes to days depending on the protocol. nih.gov |
Strategies for Post-Conjugation Purification and Characterization of Labeled Biomolecules
Following the labeling reaction, it is essential to purify the FAM-labeled biomolecule to remove any unreacted, free dye. This step is crucial for accurate downstream applications and to minimize background fluorescence. Several methods can be employed for purification.
Purification Methods:
Size Exclusion Chromatography: Gel filtration columns, such as Sephadex G-25, are commonly used to separate the larger labeled biomolecule from the smaller, unbound dye molecules. medchemexpress.com The reaction mixture is loaded onto the column, and the labeled conjugate is eluted with a suitable buffer, such as PBS (pH 7.2-7.4). medchemexpress.com
Dialysis: This is another effective method for removing small molecules like unconjugated dye from a solution of larger biomolecules.
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used to purify labeled oligonucleotides and other biomolecules. thermofisher.comresearchgate.net This technique separates molecules based on their hydrophobicity.
Ethanol (B145695) Precipitation: This method is often used as an initial purification step for labeled oligonucleotides. thermofisher.com
Gel Electrophoresis: Preparative gel electrophoresis can be used to purify labeled oligonucleotides, separating them based on size. thermofisher.com
Characterization of Labeled Biomolecules: After purification, it is important to characterize the labeled conjugate to determine the degree of labeling (DOL), which is the average number of dye molecules per biomolecule. This can be achieved using spectrophotometry by measuring the absorbance of the sample at the excitation maximum of the dye (around 492 nm for FAM) and at a wavelength corresponding to the biomolecule (e.g., 280 nm for proteins). lumiprobe.combiotium.comb-cdn.net
Minimization of Non-Specific Labeling and Background Fluorescence
Non-specific labeling and high background fluorescence can obscure experimental results and reduce the sensitivity of an assay. Several strategies can be employed to minimize these issues.
Blocking: In applications like immunohistochemistry (IHC), blocking non-specific binding sites is critical. biossusa.com This is often done using a solution of a protein like bovine serum albumin (BSA) or normal serum from the species in which the secondary antibody was raised. biossusa.comresearchgate.net
Washing: Thorough washing steps are essential to remove unbound fluorescent probes and reduce background. thermofisher.com The addition of detergents like Tween 20 and high concentrations of salts to wash buffers can significantly reduce non-specific binding. kanidis.gr
Optimizing Antibody Concentration: Using an excessive amount of a labeled antibody can lead to high non-specific staining. biossusa.com Therefore, the concentration of the primary and any secondary antibodies should be carefully titrated. biossusa.com
Reducing Autofluorescence: Biological samples can exhibit endogenous fluorescence, known as autofluorescence, particularly when using shorter wavelength excitation light. thermofisher.com This can be minimized by using fluorophores that excite at longer wavelengths or by employing specific filter sets. thermofisher.com For tissue sections, treatment with sodium borohydride (B1222165) can help reduce background fluorescence. nih.gov
Quenching: Fluorescence quenching, where the emission of a fluorophore is reduced by interaction with another molecule, can be a source of signal loss but can also be utilized in certain assay designs. thermofisher.comresearchgate.netresearchgate.net
Compatibility with Various Biological Buffers and Media
The performance of this compound can be influenced by the composition of the buffer or medium in which it is used.
pH Stability: Hydrazone bonds formed from the reaction of hydrazides with carbonyls are generally stable at neutral pH. lumiprobe.com However, the stability of these conjugates can decrease in acidic conditions. researchgate.net
Buffer Components: Buffers containing free amines, such as Tris and glycine, should be avoided when using amine-reactive labeling chemistries like succinimidyl esters, as they can compete with the target biomolecule for the dye. bocascientific.com Similarly, high concentrations of nucleophilic compounds like thiols should be avoided as they can react with the labeling reagent. bocascientific.com
Solvents: FAM hydrazide is soluble in solvents like ethanol, DMF, and DMSO. broadpharm.com Anhydrous DMSO is often recommended for preparing stock solutions of reactive dyes. medchemexpress.commedchemexpress.comulab360.com
Salt Concentration: The fluorescence intensity of FAM can be affected by the salt concentration of the buffer, particularly at elevated temperatures. nih.gov
Storage and Stability: FAM hydrazide should be stored at -20°C in the dark and desiccated. lumiprobe.com While it can be transported at room temperature for up to three weeks, prolonged exposure to light should be avoided. lumiprobe.com In solution, especially, it should be protected from light. biotium.com Most fluorescent dyes are stable for many days at room temperature, but it is always best to perform a small-scale control experiment if there is any doubt about the product's stability. biotium.combiotium.com
Table 2: Compound Names
| Compound Name |
|---|
| 5-Carboxyfluorescein (B1664652) |
| 5-FAM hydrazide, 5-isomer |
| 5-FAM SE (5-Carboxyfluorescein, Succinimidyl Ester) |
| Alexa Fluor 488 hydrazide |
| BDP FL hydrazide |
| Bovine Serum Albumin (BSA) |
| Dabcyl |
| Dimethylformamide (DMF) |
| Dimethylsulfoxide (DMSO) |
| Fluorescein |
| Fluorescein isothiocyanate (FITC) |
| Glycine |
| Periodic acid |
| Phosphate-Buffered Saline (PBS) |
| QXL 520 |
| Schiff reagent |
| Sodium Azide (B81097) |
| Sodium Bicarbonate |
| Sodium Borohydride |
| Sodium Chloride |
| Sodium Cyanoborohydride |
| Sodium Periodate (B1199274) |
| Tris |
Future Perspectives and Emerging Directions in Fam Hydrazide, 5 Isomer Research
Designing the Next Wave: Enhanced FAM Hydrazide Derivatives
A significant area of future research lies in the rational design and synthesis of next-generation FAM hydrazide derivatives with superior photophysical properties. Key goals include improving photostability and shifting the emission to longer, red-shifted wavelengths to minimize cellular autofluorescence and enable deeper tissue imaging.
Strategies to enhance the performance of fluorophores like fluorescein (B123965) are actively being explored. One general approach involves the incorporation of deuterium (B1214612) into the N-alkyl groups of rhodamine dyes, a strategy that has been shown to increase fluorescence quantum yield and slow down photobleaching. acs.org Another avenue is the development of conformationally restrained derivatives. By restricting the rotation of parts of the fluorophore, non-radiative decay pathways can be blocked, leading to brighter and more stable dyes. nih.gov
Furthermore, the development of fluorogenic probes that exhibit a significant increase in fluorescence upon reaction with their target is a major focus. nih.gov Computational methods, such as density functional theory (DFT), are being employed to predict the fluorescence quantum yield of potential derivatives, guiding the synthesis of probes with desired "off-on" switching characteristics. nih.gov The creation of red-shifted analogs is also a priority. While FAM hydrazide emits in the green spectrum, derivatives with longer emission wavelengths, such as those based on rhodamine or cyanine (B1664457) dyes, are being developed to expand the palette of available probes for multicolor imaging and in vivo studies. aatbio.com The development of next-generation fluorophores, such as the Janelia Fluor and SaraFluor series, with enhanced brightness and photostability, provides a roadmap for the future evolution of FAM-based probes. acs.org
Beyond the Hydrazone: Exploring Novel Bioconjugation Strategies
While the formation of a stable hydrazone bond is the hallmark of FAM hydrazide's utility, the exploration of alternative and complementary bioconjugation strategies is a burgeoning field. These novel methods aim to provide greater versatility, efficiency, and orthogonality in labeling complex biological systems.
Click chemistry, with its high efficiency and bioorthogonality, offers a powerful alternative. researchgate.net This includes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov By synthesizing FAM hydrazide derivatives that also contain an azide (B81097) or alkyne group, researchers can employ these click reactions for highly specific labeling. Another promising strategy is the Staudinger ligation, which occurs between an azide and a phosphine, offering another orthogonal labeling approach. nih.gov
Furthermore, the development of catalysts for hydrazone and oxime formation is accelerating these classic reactions, making them more efficient at physiological pH. sci-hub.sersc.orgnih.gov This allows for faster labeling at lower concentrations. Other emerging bioconjugation reactions that could be adapted for FAM hydrazide derivatives include the thiol-ene reaction, azo coupling, and various enzymatic labeling methods. researchgate.netuci.edu These alternative strategies will expand the toolkit for researchers, enabling more complex and multi-target labeling experiments.
Illuminating Biology: Advanced Imaging and Detection with FAM Hydrazide
The integration of FAM hydrazide and its derivatives into advanced imaging and detection methodologies is set to revolutionize our understanding of cellular and tissue architecture. The inherent brightness and reactivity of FAM hydrazide make it well-suited for a range of cutting-edge techniques beyond conventional fluorescence microscopy.
One of the most exciting frontiers is super-resolution microscopy, which bypasses the diffraction limit of light to visualize biological structures at the nanoscale. biotium.comresearchgate.net Techniques like Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM) rely on the precise control of fluorophore blinking, and FAM derivatives are being optimized for these applications. biotium.compnas.org
Another significant development is the use of FAM hydrazide in three-dimensional (3D) imaging of cleared tissues. A novel staining method, termed PAFhy (periodic acid and FAM hydrazide), has been developed for the 3D visualization of polysaccharides in tissues rendered transparent by clearing reagents. nih.gov This allows for the detailed anatomical reconstruction of complex structures like the colonic crypts. nih.gov Furthermore, FAM hydrazide and its near-infrared counterparts are being utilized for in vivo imaging in small animals, enabling the real-time monitoring of biological processes in a living organism. aatbio.comnih.gov
Predicting Performance: The Role of Computational and Theoretical Studies
Computational and theoretical chemistry are playing an increasingly vital role in the development and application of fluorescent probes like FAM hydrazide. These in silico approaches allow for the prediction of probe performance and the elucidation of molecular interactions, accelerating the design of new and improved tools for biological research.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational methods used to predict the electronic structure and optical properties of fluorophores. utep.eduresearchgate.net By calculating parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, researchers can forecast the absorption and emission wavelengths of novel FAM hydrazide derivatives. nih.govresearchgate.net This predictive power helps to prioritize synthetic targets and reduces the empirical, trial-and-error approach to probe development. rsc.orgrsc.org
Molecular docking and molecular dynamics simulations are also being used to understand the interactions between FAM hydrazide-labeled biomolecules and their binding partners. researchgate.netbohrium.comnih.gov These simulations can provide insights into the stability of the hydrazone bond in different environments and predict how the fluorescent tag might influence the biological activity of the labeled molecule. acs.orgdergipark.org.tr As computational power and algorithms continue to improve, these theoretical studies will become indispensable for the rational design of fluorescent probes tailored for specific applications.
A Systems-Level View: Expanding Applications in Quantitative Biology
The unique reactivity of FAM hydrazide is paving the way for its expanded use in systems biology and for making quantitative biological measurements. These applications leverage the ability to specifically tag and quantify classes of biomolecules within complex mixtures.
A prime example is in the field of glycoproteomics, the large-scale study of protein glycosylation. Hydrazide chemistry is a cornerstone of methods to enrich and identify glycopeptides from complex biological samples. researchgate.netnih.gov By oxidizing the glycan portion of glycoproteins to create aldehydes, FAM hydrazide or other tagged hydrazides can be used to selectively capture these molecules for analysis by mass spectrometry. google.com This enables the quantitative comparison of glycosylation patterns between different cell states or disease conditions.
Moreover, the development of stable-isotope labeled hydrazide reagents allows for relative quantification of N-linked glycans, providing a powerful tool for high-throughput glycomic analysis. researchgate.net The principles of hydrazide-based labeling are also being applied in chemoproteomics to profile cofactor-dependent enzymes, opening up new avenues for drug discovery. biorxiv.org As high-throughput and automated platforms become more prevalent, the robust and specific chemistry of FAM hydrazide will be increasingly valuable for quantitative measurements in systems-level biological research. acs.org
Q & A
Q. How should researchers design experiments using FAM hydrazide, 5-isomer for labeling carbonyl-containing biomolecules?
this compound reacts selectively with carbonyl groups (e.g., aldehydes, ketones) under mildly acidic conditions (pH 4–6). For labeling oxidized proteins or glycans, pre-oxidize samples with periodate to generate carbonyls. Use a molar excess of FAM hydrazide (e.g., 5:1 reagent-to-target ratio) in PBS or acetate buffer (pH 5.0), incubate for 2–4 hours at 25°C, and purify via size-exclusion chromatography or dialysis to remove unreacted dye .
Q. What spectral properties are critical for fluorescence assays using this compound?
Key parameters include:
Q. How can successful labeling of glycoproteins with this compound be confirmed?
Use fluorescence gel electrophoresis (SDS-PAGE) with in-gel fluorescence imaging. Compare labeled vs. unlabeled samples. Alternatively, employ fluorescence microscopy for cellular localization or HPLC with fluorescence detection for small-molecule conjugates .
Q. What quality control measures ensure the purity of this compound?
Validate purity (>95%) via reverse-phase HPLC (C18 column, acetonitrile/water gradient). Confirm molecular identity using mass spectrometry (observed M+ = 372.07, theoretical MW = 426.81 g/mol) .
Q. What storage conditions preserve this compound stability?
Store lyophilized powder at –20°C in anhydrous, light-protected vials. Reconstitute in DMSO or anhydrous DMF to avoid hydrolysis. Avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. How can researchers distinguish this compound from the 6-isomer in mixed samples?
Use HPLC with a chiral stationary phase or ion-pair chromatography. The 5-isomer exhibits a retention time shift due to structural differences in the fluorescein core. Alternatively, compare excitation-emission matrices (EEMs) to identify spectral variance .
Q. What strategies optimize conjugation efficiency of this compound with oxidized biomolecules?
Q. How can spectral overlap between this compound and other fluorophores be resolved?
Implement linear unmixing algorithms in fluorescence microscopy or flow cytometry. Use narrowband filters (e.g., 510–540 nm for emission) and reference single-dye controls for crosstalk correction .
Q. What are the implications of pH on the stability of this compound conjugates?
Hydrazone bonds are reversible under acidic conditions (pH < 4) but stable at neutral pH. For long-term studies, stabilize conjugates via reduction with NaBH3CN to form irreversible bonds. Validate stability via fluorescence decay assays .
Q. How should researchers troubleshoot low labeling efficiency in this compound experiments?
- Carbonyl Availability : Confirm oxidation efficiency (e.g., using TNBS assay for glycans).
- Quenching : Avoid reducing agents (e.g., DTT) that degrade hydrazone bonds.
- Competing Reactions : Pre-block amines with NHS esters to ensure selective carbonyl targeting .
Data Analysis and Contradiction Management
- Spectral Artifacts : If fluorescence signals deviate from expected values (e.g., quantum yield <0.93), check for photobleaching (use antifade reagents) or buffer interference (e.g., metal ions quench fluorescein) .
- Isomer-Specific Discrepancies : If results conflict with literature on 6-isomer, re-validate isomer purity and reaction conditions, as positional isomerism affects reactivity and spectral profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
